molecular formula C9H9NO2 B14735029 [(Isocyanatomethoxy)methyl]benzene CAS No. 6427-32-3

[(Isocyanatomethoxy)methyl]benzene

Cat. No.: B14735029
CAS No.: 6427-32-3
M. Wt: 163.17 g/mol
InChI Key: FZJUACHCNQLZNP-UHFFFAOYSA-N
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Description

N-benzyloxymethyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. N-benzyloxymethyl isocyanate is particularly notable for its applications in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyloxymethyl isocyanate can be synthesized through various methods. One common approach involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:

R-NH2+COCl2R-NH-(C=O)ClR-N=C=O+HCl\text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-(C=O)Cl} \rightarrow \text{R-N=C=O} + \text{HCl} R-NH2​+COCl2​→R-NH-(C=O)Cl→R-N=C=O+HCl

In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then decomposes to yield the isocyanate and hydrogen chloride .

Industrial Production Methods

Industrial production of isocyanates, including N-benzyloxymethyl isocyanate, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

N-benzyloxymethyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.

    Phenyl isocyanate: Used in organic synthesis and as a reagent in the production of pharmaceuticals.

    Hexamethylene diisocyanate: Commonly used in the production of polyurethanes

Uniqueness

N-benzyloxymethyl isocyanate is unique due to its specific structure, which includes a benzyloxymethyl group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and polymer chemistry .

Properties

CAS No.

6427-32-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

isocyanatomethoxymethylbenzene

InChI

InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2

InChI Key

FZJUACHCNQLZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN=C=O

Origin of Product

United States

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